molecular formula C13H14ClN3OS2 B3005109 2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 394236-32-9

2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B3005109
CAS No.: 394236-32-9
M. Wt: 327.85
InChI Key: MXGCDYOMGMEECE-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties . The presence of the 4-chlorophenyl and thiadiazole moieties in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps starting from 4-chlorobenzoic acid . The general synthetic route includes:

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then converted to 4-chlorobenzohydrazide using hydrazine hydrate.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorosulfonic acid.

    Nucleophilic Substitution: The sulfonyl chloride reacts with the appropriate amine to yield the final product.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiadiazole ring can inhibit enzymes like carbonic anhydrase, which plays a crucial role in various physiological processes . Additionally, the compound’s ability to disrupt microbial cell membranes contributes to its antimicrobial activity .

Comparison with Similar Compounds

2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS2/c1-3-11(20-10-6-4-9(14)5-7-10)12(18)15-13-17-16-8(2)19-13/h4-7,11H,3H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGCDYOMGMEECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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